N-Butyrylglycine
Overview
Description
N-Butyrylglycine is an organic compound with the chemical formula C6H11NO3. It is classified as an acyl glycine, which is a minor metabolite of fatty acids. This compound is typically found in body fluids and its excretion levels can be indicative of certain metabolic disorders . This compound is a white crystalline solid that is soluble in water and mineral acids .
Mechanism of Action
Target of Action
N-Butyrylglycine, also known as butyrylglycine, is an acyl glycine . Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine
Mode of Action
It is known that acyl glycines, including this compound, are produced through the action of glycine n-acyltransferase . This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, resulting in the formation of CoA and N-acylglycine .
Biochemical Pathways
This compound is involved in the metabolic pathways related to fatty acids . It is a minor metabolite of fatty acids, and its excretion is increased in several inborn errors of metabolism, such as ethylmalonic encephalopathy
Pharmacokinetics
It is known that this compound is a minor metabolite of fatty acids, suggesting that it is metabolized in the body .
Result of Action
It is known that the excretion of certain acyl glycines, including this compound, is increased in several inborn errors of metabolism, such as ethylmalonic encephalopathy . This suggests that this compound may have a role in these metabolic disorders.
Biochemical Analysis
Biochemical Properties
N-Butyrylglycine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is a product of the enzyme Glycine N-acyltransferase . The nature of these interactions involves the transfer of an acyl group from a fatty acid to glycine, forming this compound .
Cellular Effects
It is known that this compound is found in the cytoplasm and extracellular space , suggesting it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the action of the enzyme Glycine N-acyltransferase . This enzyme catalyzes the transfer of an acyl group from a fatty acid to glycine, forming this compound . This process could potentially influence gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme Glycine N-acyltransferase . This enzyme transfers an acyl group from a fatty acid to glycine, forming this compound . This process could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is found in the cytoplasm and extracellular space , suggesting it may be transported and distributed within cells and tissues
Subcellular Localization
This compound is found in the cytoplasm and extracellular space This suggests that it may be localized to these subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyrylglycine can be synthesized through the formal condensation of the carboxy group of butyric acid with the amino group of glycine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions: N-Butyrylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used under basic conditions.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
N-Butyrylglycine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biomarker for certain metabolic disorders and is used in metabolic studies.
Medicine: It is investigated for its potential role in diagnosing and understanding metabolic diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
N-Butyrylglycine is unique among acyl glycines due to its specific structure and metabolic role. Similar compounds include:
- N-Propionylglycine
- N-Acetylglycine
- N-Cinnamoylglycine
These compounds share structural similarities but differ in their acyl groups and metabolic functions. This compound is particularly notable for its role in diagnosing metabolic disorders associated with mitochondrial fatty acid beta-oxidation .
Properties
IUPAC Name |
2-(butanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSBBPLVMTKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174056 | |
Record name | N-Butyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Butyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20208-73-5 | |
Record name | Butyrylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20208-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyrylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxobutyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYRYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29P5D8KHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Butyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What metabolic pathways are implicated in altered butyrylglycine levels?
A1: Elevated butyrylglycine levels are indicative of disturbances in fatty acid beta-oxidation, particularly involving short-chain acyl-CoA dehydrogenase (SCAD). This enzyme is crucial for breaking down butyryl-CoA, a metabolite of fatty acid and branched-chain amino acid metabolism. [, , ] Additionally, some studies suggest potential links between butyrylglycine and gut microbiome activity, as its levels were altered in studies analyzing the impact of diet and cocaine use on the microbiome. [, ]
Q2: Can butyrylglycine serve as a biomarker for specific diseases or conditions?
A2: Research suggests that butyrylglycine holds potential as a biomarker. Elevated urinary butyrylglycine is a recognized marker for SCAD deficiency, a genetic disorder affecting fatty acid metabolism. [, , , ] In chronic kidney disease, elevated butyrylglycine, alongside other metabolites, is linked to inflammation and impaired mitochondrial fatty acid breakdown. [, ]
Q3: Does dietary protein intake influence butyrylglycine levels?
A3: In a study on cats with chronic kidney disease, a high protein diet led to decreased plasma butyrylglycine levels. [] This finding might indicate altered energy metabolism and utilization of different metabolic pathways in response to dietary protein intake in the context of renal dysfunction.
Q4: How does riboflavin deficiency impact butyrylglycine excretion?
A4: Riboflavin deficiency can exacerbate the metabolic consequences of SCAD deficiency in mice, leading to increased urinary excretion of butyrylglycine alongside other metabolites like ethylmalonate and methylsuccinate. [] This highlights the importance of riboflavin in maintaining proper fatty acid metabolism.
Q5: Is there a connection between butyrylglycine and the cholinergic system?
A5: Studies using BALB/cByJ mice with SCAD deficiency suggest a potential link between butyrylglycine and the cholinergic system. Riboflavin deficiency in these mice, leading to elevated butyrylglycine, was associated with reduced brain choline acetyltransferase activity. [] This enzyme is crucial for acetylcholine synthesis, a key neurotransmitter.
Q6: What analytical methods are employed to measure butyrylglycine levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for quantifying butyrylglycine in biological samples like urine. [, , ] Stable isotope dilution methods coupled with GC/MS analysis offer precise quantification of butyrylglycine and other acylglycines. []
Q7: Can metabolomics approaches be used to study butyrylglycine in a broader metabolic context?
A7: Yes, metabolomics approaches, employing techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), are valuable for investigating butyrylglycine alongside numerous other metabolites. [, , , ] This allows researchers to understand the interplay of butyrylglycine with other pathways and identify potential metabolic signatures associated with various conditions.
Q8: What is the molecular formula and weight of butyrylglycine?
A8: The molecular formula of butyrylglycine is C6H11NO3, and its molecular weight is 145.16 g/mol. []
Q9: Are there studies exploring the protonation behavior of butyrylglycine?
A9: Yes, studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the protonation equilibria of butyrylglycine in acidic solutions. These studies revealed that butyrylglycine exhibits protonation behavior similar to amides, with basicity falling between structurally related amides and esters. []
Q10: What is the significance of studying animal models like the BALB/cByJ mouse?
A10: The BALB/cByJ mouse, with its inherent SCAD deficiency, serves as a valuable model for investigating human disorders like short-chain acyl-CoA dehydrogenase deficiency. [, , ] These models help researchers understand disease mechanisms, evaluate potential therapeutic interventions, and study the impact of dietary and environmental factors on metabolic derangements.
Q11: How can dietary interventions influence metabolic health?
A12: Dietary modifications, particularly protein intake, can significantly impact metabolic profiles in individuals with chronic kidney disease. [] Understanding the interplay between diet and metabolic dysregulation is crucial for developing targeted nutritional interventions to manage these conditions effectively.
Q12: What are the implications of understanding gut microbiome interactions with metabolites?
A13: The gut microbiome plays a significant role in human health and disease. Analyzing its interactions with metabolites, including those implicated in metabolic disorders, provides insights into potential therapeutic targets. [, ] Modulating the gut microbiome through dietary or other interventions could offer novel strategies for managing metabolic diseases.
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